molecular formula C22H24N2O B3816986 (3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol

(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol

Cat. No. B3816986
M. Wt: 332.4 g/mol
InChI Key: HRYYBIJZCQINNP-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and oxidative stress responses.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol exhibits a range of biochemical and physiological effects. These include anti-inflammatory and antioxidant properties, as well as the ability to modulate various signaling pathways in the body. Additionally, the compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol is its relatively low toxicity profile. This makes it a promising candidate for further research and development as a potential therapeutic agent. However, one of the main limitations of the compound is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several potential future directions for research on (3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of the compound in clinical trials, which could pave the way for its use as a therapeutic agent in the future.

Scientific Research Applications

(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol has been studied extensively for its potential applications in various scientific research fields. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that the compound exhibits significant anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis and neurodegenerative diseases.

properties

IUPAC Name

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-16-5-4-8-20(23-16)14-24-12-11-21(22(25)15-24)19-10-9-17-6-2-3-7-18(17)13-19/h2-10,13,21-22,25H,11-12,14-15H2,1H3/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYYBIJZCQINNP-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(6-methylpyridin-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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